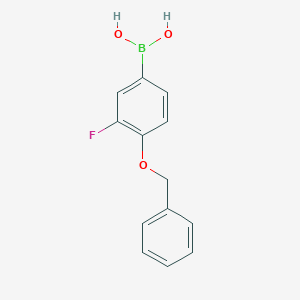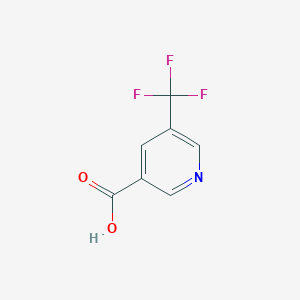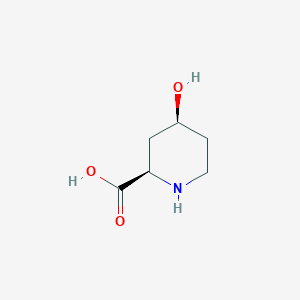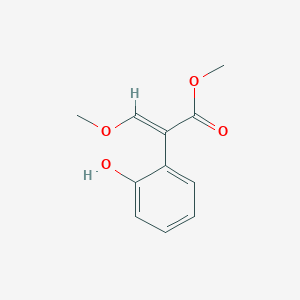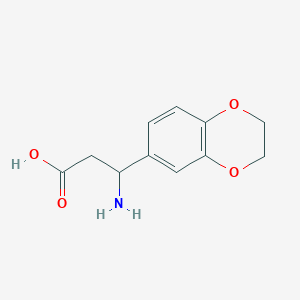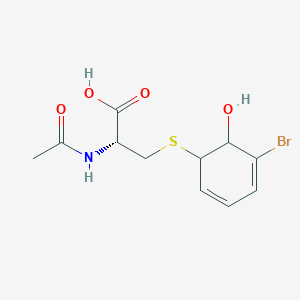
3,2-Premercapturic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,2-Premercapturic acid (3,2-PMA) is a biomarker that is used to assess the exposure of humans to certain environmental toxins, such as benzene and styrene. It is a metabolite that is formed in the liver by the conjugation of glutathione with the parent compound.
Mécanisme D'action
The mechanism of action of 3,2-Premercapturic acid is not fully understood. It is believed that 3,2-Premercapturic acid acts as a scavenger of reactive oxygen species (ROS) and other free radicals that are produced as a result of exposure to environmental toxins. By scavenging these ROS, 3,2-Premercapturic acid helps to prevent oxidative damage to cells and tissues.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,2-Premercapturic acid are not well characterized. However, it has been shown to be a reliable biomarker of exposure to environmental toxins, and its levels have been associated with an increased risk of certain diseases, such as leukemia and lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,2-Premercapturic acid as a biomarker is its high specificity and sensitivity for benzene and styrene exposure. It is also relatively easy to measure using LC-MS. However, there are some limitations to its use. For example, 3,2-Premercapturic acid has a short half-life in the body, which means that it may not accurately reflect long-term exposure to environmental toxins.
Orientations Futures
There are several future directions for research on 3,2-Premercapturic acid. One area of interest is the development of new biomarkers that can be used to assess exposure to other environmental toxins. Another area of interest is the development of interventions aimed at reducing exposure to benzene and styrene, and the assessment of their effectiveness using 3,2-Premercapturic acid as a biomarker. Finally, there is a need for more research to better understand the mechanism of action of 3,2-Premercapturic acid, and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3,2-Premercapturic acid involves the use of liver microsomes or hepatocytes. The parent compound is incubated with these enzymes, and the resulting metabolites are extracted and analyzed using liquid chromatography-mass spectrometry (LC-MS). The use of LC-MS allows for the accurate quantification of 3,2-Premercapturic acid in biological samples.
Applications De Recherche Scientifique
3,2-Premercapturic acid has been extensively used as a biomarker for assessing human exposure to environmental toxins. It has been shown to be a reliable indicator of benzene and styrene exposure, which are commonly found in the workplace and in the environment. 3,2-Premercapturic acid has also been used to assess the effectiveness of interventions aimed at reducing exposure to these toxins.
Propriétés
Numéro CAS |
134958-26-2 |
|---|---|
Nom du produit |
3,2-Premercapturic acid |
Formule moléculaire |
C11H14BrNO4S |
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(5-bromo-6-hydroxycyclohexa-2,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H14BrNO4S/c1-6(14)13-8(11(16)17)5-18-9-4-2-3-7(12)10(9)15/h2-4,8-10,15H,5H2,1H3,(H,13,14)(H,16,17)/t8-,9?,10?/m0/s1 |
Clé InChI |
BWZJWISICOJRCY-IDKOKCKLSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC1C=CC=C(C1O)Br)C(=O)O |
SMILES |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC1C=CC=C(C1O)Br)C(=O)O |
Synonymes |
3,2-premercapturic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



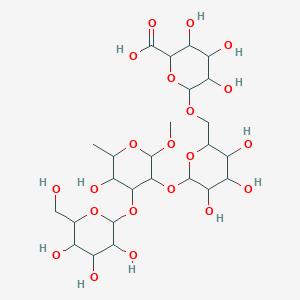
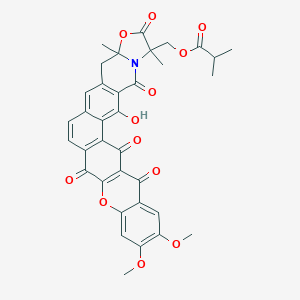
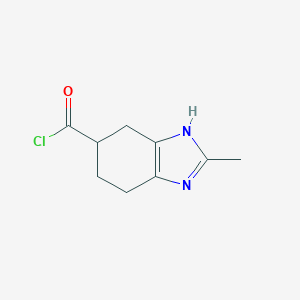
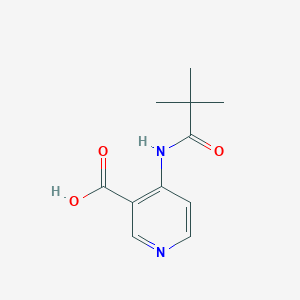
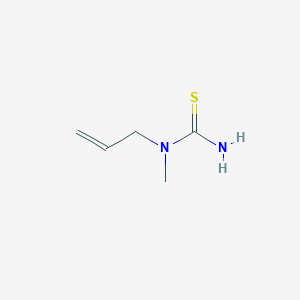
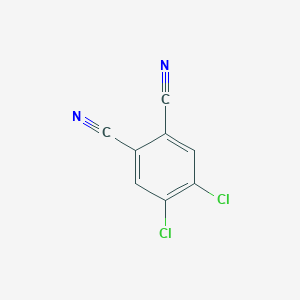
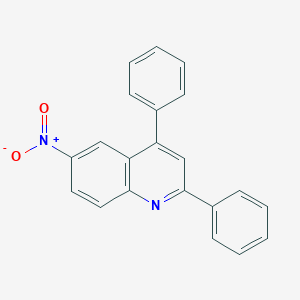
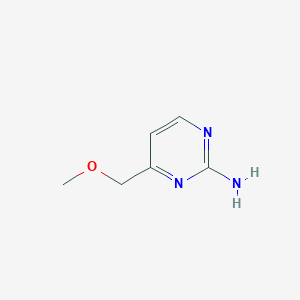
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
